Cas no 1782566-09-9 (tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate)

tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}met hyl)carbamate
- tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate
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- MDL: MFCD28641722
- インチ: 1S/C12H20N4O2/c1-12(2,3)18-11(17)14-7-9-8-16-6-4-5-13-10(16)15-9/h8H,4-7H2,1-3H3,(H,13,15)(H,14,17)
- InChIKey: GXFDBVQJWFUEIJ-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC1=CN2C(N1)=NCCC2
tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19575036-0.1g |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 0.1g |
$376.0 | 2023-09-17 | |
Enamine | EN300-19575036-0.05g |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 0.05g |
$252.0 | 2023-09-17 | |
Enamine | EN300-19575036-2.5g |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 2.5g |
$2127.0 | 2023-09-17 | |
1PlusChem | 1P0282W1-50mg |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 50mg |
$363.00 | 2024-06-18 | |
Aaron | AR02834D-500mg |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
Enamine | EN300-19575036-5g |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 5g |
$3147.0 | 2023-09-17 | |
Aaron | AR02834D-250mg |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 250mg |
$765.00 | 2025-02-15 | |
Aaron | AR02834D-5g |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR02834D-1g |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Enamine | EN300-19575036-5.0g |
tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate |
1782566-09-9 | 95% | 5g |
$3147.0 | 2023-04-26 |
tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1782566-09-9 and Product Name: *tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate*
Compound with the CAS number 1782566-09-9 and the product name tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The imidazo[1,2-apyrimidin-2-yl]methyl moiety within its molecular framework suggests a rich chemical reactivity that could be leveraged for various synthetic transformations and biological interactions.
The structural motif of the compound is characterized by a fused heterocyclic system, which is known for its ability to interact with biological targets in a highly specific manner. This feature makes it an attractive candidate for drug discovery initiatives aimed at modulating enzyme activity or receptor binding. Recent studies have highlighted the importance of imidazopyrimidine derivatives in the development of small-molecule inhibitors for therapeutic applications. The presence of a carbamate group further enhances the compound's potential as a pharmacophore, providing a site for further functionalization and derivatization.
In the context of contemporary research, compounds like tert-butyl N-({5H,6H,7H,8H-imidazo1,2-apyrimidin-2-yl}methyl)carbamate are being explored for their role in addressing unmet medical needs. The tert-butyl group serves as a protective moiety, allowing for selective reactions at other sites within the molecule while maintaining overall stability. This dual functionality is particularly valuable in multi-step synthetic routes where regioselectivity is crucial.
The imidazo[1,2-apyrimidin-2-yl] portion of the molecule has been extensively studied for its bioactivity. Research has demonstrated that this scaffold can exhibit inhibitory effects on various kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The ability to fine-tune the electronic and steric properties of this core structure through strategic modifications opens up numerous possibilities for designing novel therapeutics. For instance, recent publications have described the synthesis of analogs that show improved solubility or reduced toxicity compared to earlier derivatives.
The carbamate functionality is also noteworthy for its role in biological systems. Carbamates are known to participate in reversible covalent interactions with biomolecules, which can be exploited to develop probes or inhibitors with high affinity and selectivity. In drug discovery pipelines, such interactions are often desirable as they allow for tight control over pharmacokinetic parameters like bioavailability and metabolic clearance. The tert-butyl carbamate derivative in question may thus serve as a versatile building block for generating lead compounds with optimized pharmacological profiles.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the intersection of innovation and precision in modern chemical research. Key steps include the formation of the imidazopyrimidine ring system followed by functionalization at the 2-position with a methyl group linked to a carbamate moiety. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the heterocyclic core with high yields and purity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound to potential targets. These studies often involve docking simulations that predict how the molecule might interact with enzymes or receptors at an atomic level. Such insights are critical for guiding medicinal chemistry efforts aimed at improving potency and selectivity. The results from these simulations can inform decisions about which structural features to retain or modify during subsequent rounds of optimization.
The potential applications of this compound extend beyond academic research into industrial settings where it could be commercialized as an intermediate or active ingredient in proprietary formulations. Companies specializing in specialty chemicals may find value in licensing or synthesizing derivatives based on this core structure for use in drug formulations or other high-tech applications requiring precise molecular control.
In conclusion, compound CAS No. 1782566-09-9 represents a promising entry point into new therapeutic modalities due to its unique structural features and biological relevance. The combination of an imidazopyrimidine scaffold with a tert-butyl carbamate group provides a rich foundation for further exploration by synthetic chemists and biologists alike. As research continues to uncover novel applications for heterocyclic compounds like this one, it is likely that we will see increasingly sophisticated derivatives entering clinical development pipelines over time.
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